2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid
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Overview
Description
2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid is a complex organic compound with significant biological and chemical properties. It is characterized by the presence of multiple hydroxyl groups and a carbamoyl group attached to an oxane ring, making it a versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring is synthesized through a series of hydroxylation reactions, starting from a suitable precursor such as glucose.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a carbamoylation reaction, often using reagents like carbamoyl chloride under controlled conditions.
Amino Group Addition: The amino group is added through an amination reaction, typically using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the compound.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Interaction: It can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: The hydroxyl groups contribute to its antioxidant properties, neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}propanoic acid
- 3-Amino-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid
Uniqueness
2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, hydroxyl, and carbamoyl groups makes it a versatile molecule with broad applications in various fields.
Properties
IUPAC Name |
2-amino-4-oxo-4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVZONQWDDILKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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